2-[(4-Chlorophenyl)methyl]-2H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-11-7-5-10(6-8-11)9-17-15-12-3-1-2-4-13(12)16-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVLTBAEFRMHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-2H-1,2,3-benzotriazole typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,3-benzotriazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used is often an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-2H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized benzotriazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzotriazole derivatives, including 2-[(4-Chlorophenyl)methyl]-2H-1,2,3-benzotriazole. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing comparable effectiveness to established antibiotics like nitrofurantoin .
Antifungal Properties
The compound has also been evaluated for its antifungal activity. In vitro studies demonstrated that benzotriazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Antiparasitic Effects
Research has indicated that some benzotriazole derivatives possess anthelmintic properties, making them candidates for treating parasitic worm infections. Compounds have shown dose-dependent activity against Pheretima posthuma, which is often used as a model organism for testing anthelmintic efficacy .
Agricultural Applications
Pesticidal Activity
The antibacterial properties of benzotriazole derivatives extend to agricultural applications where they can be utilized as pesticides. Studies have shown that these compounds can effectively inhibit plant pathogens, thereby protecting crops from bacterial infections .
Chemical Synthesis Applications
Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an intermediate in the preparation of various heterocyclic compounds. Its unique structure allows for modifications that lead to the synthesis of new compounds with desired biological activities .
Case Study 1: Antimicrobial Efficacy
A study conducted by Swamy et al. (2006) synthesized a series of N-alkylated benzotriazole derivatives through microwave-assisted synthesis. The resulting compounds were tested against several bacterial strains including Bacillus subtilis and Pseudomonas fluorescens. The results indicated that certain derivatives exhibited potent antimicrobial activity, surpassing traditional antibiotics in effectiveness against resistant strains .
Case Study 2: Antifungal Activity
Research published in 2014 explored the antifungal potential of benzotriazole derivatives against clinical isolates of fungi. The study found that modifications to the benzotriazole core significantly enhanced antifungal activity, suggesting that structural optimization could lead to more effective treatments for fungal infections .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cellular processes, resulting in the disruption of cellular functions and ultimately leading to cell death .
Comparison with Similar Compounds
5-Chloro-2-(4-[3-(Dimethylamino)propoxy]phenyl)-2H-1,2,3-benzotriazole (Compound 72)
- Molecular Formula : C₁₉H₂₀ClN₃O
- Core Structure : Benzotriazole with a 4-substituted phenyl group.
- Key Substituent: A 3-(dimethylamino)propoxy chain at the para position of the phenyl ring.
- Activity : Reported as a PPAR activator, with the flexible propoxy linker likely enhancing receptor binding compared to the rigid 4-chlorophenylmethyl group in the target compound .
[4-(2H-1,2,3-Benzotriazol-2-yl)phenoxy]alkanoic Acids (Series 73)
- Structure: Benzotriazole linked to phenoxyalkanoic acids.
- Activity: These compounds exhibit PPAR activation, with the alkanoic acid chain critical for binding to PPARγ’s ligand-binding domain . The absence of the acid moiety in the target compound may limit its efficacy as a PPAR agonist.
Compounds with Related Heterocyclic Cores
2-(4-Chlorophenyl)-1-[(4-Chlorophenyl)methyl]benzimidazole
- Molecular Formula : C₂₀H₁₅Cl₂N₂
- Core Structure : Benzimidazole with dual 4-chlorophenyl groups.
- Key Differences : The benzimidazole core (two nitrogen atoms) vs. benzotriazole (three nitrogen atoms).
- The dual chlorophenyl groups may increase steric hindrance, reducing metabolic stability compared to the target compound.
4-Chloro-N-(4-Chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide
- Core Structure : 1,2-Benzisothiazol-3(2H)-one with sulfonamide substituents.
- Activity : Anti-HIV-1 activity, attributed to the sulfonamide groups and chlorophenyl moieties. The benzisothiazolone core’s electron-withdrawing properties may enhance metabolic stability but reduce bioavailability compared to benzotriazoles .
Functional Analogues with Chlorophenyl Groups
2-{3-[2-(4-Chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide
- Molecular Formula : C₁₇H₁₇ClN₄O₂
- Structure: Benzimidazole with a 4-chlorophenoxyethyl chain and acetamide.
- Activity: Unspecified in evidence, but acetamide groups often enhance solubility. The phenoxyethyl spacer may improve pharmacokinetics relative to the target compound’s rigid methyl linkage .
Key Research Findings and SAR Insights
Core Heterocycle Influence : Benzotriazoles generally exhibit higher metabolic stability than benzimidazoles due to increased aromaticity and electron density .
Substituent Effects :
- Chlorophenyl groups enhance lipophilicity and receptor binding but may increase toxicity.
- Flexible linkers (e.g., propoxy in Compound 72) improve PPAR activation compared to rigid methyl groups .
Biological Activity: PPAR activation is strongly linked to acidic moieties (e.g., phenoxyalkanoic acids), which the target compound lacks, suggesting it may serve as a scaffold for further functionalization .
Biological Activity
The compound 2-[(4-Chlorophenyl)methyl]-2H-1,2,3-benzotriazole is part of the benzotriazole family, which has gained attention due to its diverse biological activities. This article examines the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a benzotriazole core substituted with a 4-chlorobenzyl group. The presence of the chlorophenyl moiety is significant as it can influence the compound's biological activity through electronic and steric effects.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzotriazole derivatives. The compound has shown:
- Antibacterial Activity : Research indicates that benzotriazole derivatives possess moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/mL against strains such as Staphylococcus aureus (both MRSA and MSSA) and Escherichia coli .
- Antifungal Activity : The compound exhibited antifungal effects with MIC values against Candida albicans ranging from 1.6 to 25 µg/mL. The introduction of halogen substituents on the benzotriazole ring enhanced its antifungal activity .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| This compound | Antibacterial | 12.5 - 25 | Staphylococcus aureus |
| Similar Benzotriazole Derivative | Antifungal | 1.6 - 25 | Candida albicans |
| Trifluoromethyl-substituted Benzimidazole | Antibacterial | 12.5 - 25 | MRSA strains |
Anticancer Activity
The anticancer properties of benzotriazoles have been explored in various studies. For example:
- Cytotoxic Effects : Compounds containing the benzotriazole moiety have shown significant cytotoxic activity against several cancer cell lines. One study reported IC50 values for related compounds in the range of 1.23 to 7.39 µM, indicating effective growth inhibition .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cell proliferation pathways, potentially through the inhibition of key enzymes involved in cancer cell metabolism .
Case Studies
In a notable study on the biological activity of benzotriazoles:
- Study Overview : A series of derivatives were synthesized and tested for their biological activities. Among them, some exhibited potent antimicrobial and cytotoxic properties.
- Findings : The most promising derivatives were those that maintained a balance between hydrophobicity and electronic properties, leading to enhanced interaction with biological targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzotriazoles:
- Substituent Effects : The presence of electron-withdrawing groups (like –Cl or –NO2) at specific positions on the benzotriazole ring significantly enhances antimicrobial activity . Conversely, bulky groups may hinder interaction with microbial targets.
- Hydrophobic Interactions : Compounds with hydrophobic substituents tend to exhibit improved membrane permeability, which is beneficial for antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Chlorophenyl)methyl]-2H-1,2,3-benzotriazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing triazole precursors with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to facilitate cyclization. For example, analogous triazole derivatives have been synthesized by reacting 4-amino-triazoles with benzaldehyde derivatives under controlled reflux for 4–6 hours, followed by solvent evaporation and filtration . Optimization may include adjusting solvent polarity, temperature, and catalyst selection to improve yield and purity.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for chlorophenyl and benzotriazole moieties) and methylene protons (δ ~4.5–5.0 ppm for the -CH2- linker).
- IR : Detect C-Cl stretching (~750 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
- Comparative analysis with spectral libraries of structurally related compounds (e.g., benzotriazole derivatives) is critical .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) based on analogous triazoles.
- Stability : Monitor thermal decomposition via TGA and hydrolytic stability under acidic/basic conditions.
- Boiling Point/Flash Point : Estimated using computational tools (e.g., EPI Suite) or empirical models for chlorinated aromatics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Dose-Response Analysis : Standardize assays (e.g., IC50 determinations) using validated cell lines/pathways.
- Structural Confirmation : Ensure compound purity (>95% by HPLC) and verify stereochemistry (if applicable) via X-ray crystallography, as done for related thiazole derivatives .
- Meta-Analysis : Cross-reference bioactivity data with structurally similar compounds (e.g., benzotriazole-based kinase inhibitors) to identify trends .
Q. What advanced techniques are recommended for elucidating the interaction of this compound with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., cytochrome P450 isoforms).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How can synthetic pathways be modified to introduce functional groups that enhance this compound’s selectivity in pharmacological applications?
- Methodological Answer :
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the benzotriazole core to modulate electronic properties.
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive sites during multi-step syntheses.
- Post-Functionalization : Employ click chemistry (e.g., azide-alkyne cycloaddition) to append bioactive moieties .
Q. What analytical strategies are effective in detecting degradation products of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed triazole rings or oxidized chlorophenyl groups).
- Forced Degradation : Use acidic/alkaline hydrolysis or oxidative stress (H2O2) to simulate long-term stability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
